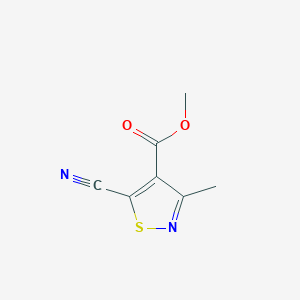

Methyl 5-cyano-3-methylisothiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-4-6(7(10)11-2)5(3-8)12-9-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDCKXXSOMJARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 5-cyano-3-methylisothiazole-4-carboxylate

The construction of the isothiazole (B42339) ring of this compound is achieved through several reliable methods, each employing different precursors and reaction strategies.

A primary and high-yield method for synthesizing this compound involves the reaction of Methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride. rsc.org This reaction, conducted at room temperature, efficiently produces the target compound in a 78% yield. rsc.org The process represents a significant pathway for the formation of this polysubstituted isothiazole.

Reaction Scheme for Synthesis via Dithiazolium Chloride

| Reactant 1 | Reactant 2 | Product | Yield |

| Methyl 3-aminocrotonate | 4,5-Dichloro-1,2,3-dithiazolium chloride | This compound | 78% |

The synthesis of the isothiazole core often relies on the cyclization of enamine derivatives. researchgate.netthieme-connect.com Enamines, such as Methyl 3-aminocrotonate, serve as versatile building blocks. rsc.org In these reactions, the enamine provides the C-C-N backbone, which undergoes cyclization with a sulfur-containing reagent to form the heterocyclic ring. For instance, the reaction of β-thiocyanatocinnamaldehydes with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of isothiazoles in good yields. medwinpublishers.com Another route utilizes enamino thiones, which react with hydroxylamine-O-sulfonic acid to produce isothiazoles with yields reaching up to 98%. medwinpublishers.com These methods highlight the utility of open-chain precursors containing the necessary nitrogen, sulfur, and carbon atoms for isothiazole ring construction. researchgate.net

Examples of Isothiazole Synthesis from Enamine-Related Precursors

| Precursor Type | Sulfur/Nitrogen Source | Product Type | Reported Yields |

| β-thiocyanatocinnamaldehydes | Ammonium thiocyanate | Isothiazoles | Good |

| Enamino thiones | Hydroxylamine-O-sulfonic acid | Isothiazoles | Up to 98% |

Beyond the direct cyclization of linear precursors, the isothiazole ring can be formed through cycloaddition and condensation reactions. medwinpublishers.comresearchgate.net These methods are well-studied and involve the reaction of compounds containing essential fragments that combine to form the ring. medwinpublishers.com One such approach is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne, such as dimethyl acetylenedicarboxylate, which yields a substituted isothiazole. medwinpublishers.com Three-component reactions have also been developed, for example, reacting enaminoesters, a fluorodibromoamide/ester, and elemental sulfur to construct the isothiazole ring system. researchgate.netacs.org These strategies offer diverse pathways to access the isothiazole scaffold. chemicalbook.com

Functional Group Transformations and Derivatization of the Compound

The functional groups of this compound—namely the nitrile, the ester, and the isothiazole ring itself—provide multiple sites for subsequent chemical modifications.

The nitrile group at the C5 position of the isothiazole ring can be selectively hydrated to form a carboxamide. This transformation is a common and useful derivatization in heterocyclic chemistry. For a closely related compound, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate, the hydration of the 5-cyano group is successfully achieved by treatment with concentrated sulfuric acid at room temperature. mdpi.com This reaction proceeds cleanly and in high yield (93%) to afford the corresponding methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate. mdpi.com The hydrolysis of nitriles can be catalyzed by either acid or base, typically proceeding through an amide intermediate. chemistrysteps.comchemguide.co.uk This conversion of the cyano group into an amide moiety expands the synthetic utility of the initial compound. researchgate.net

Hydration of a Related Cyanoisothiazole

| Starting Material | Reagent | Product | Yield |

| Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate | Concentrated H₂SO₄ | Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | 93% |

The isothiazole ring, while aromatic, can undergo substitution reactions, although it is generally resistant to electrophilic attack. ias.ac.in The reactivity of the ring is influenced by the existing substituents. Nucleophilic substitution reactions are more common, particularly at the C5 position if a suitable leaving group is present. pharmaguideline.com For instance, halogen atoms attached to the isothiazole ring can be displaced by nucleophiles. pharmaguideline.com The presence of electron-withdrawing groups, such as the cyano and carboxylate moieties on this compound, influences the electron density of the ring and can affect its susceptibility to both nucleophilic and electrophilic reagents. chemicalbook.comias.ac.in

Ring-Opening Reactions and Subsequent Chemical Transformations of the Isothiazole Moiety

The isothiazole ring, while possessing aromatic character, is susceptible to ring-opening reactions under specific chemical conditions, primarily through cleavage of the weak nitrogen-sulfur (N-S) bond. tandfonline.com These transformations can lead to the formation of functionalized alkenes or be precursors to other heterocyclic systems. researchgate.net For a substituted isothiazole like this compound, the presence of strong electron-withdrawing groups—the cyano group at position 5 and the methyl carboxylate at position 4—significantly influences the ring's reactivity.

Reductive Cleavage: The isothiazole nucleus is generally stable to many reducing agents; for instance, it remains unchanged under conditions that readily cleave isoxazoles, such as catalytic hydrogenolysis. tandfonline.com However, more potent reducing agents can induce cleavage. Treatment with sodium in liquid ammonia (B1221849) is a known method for the reductive ring-opening of some thiazole (B1198619) derivatives, leading to substituted propenethiolates. researchgate.net While not specifically documented for this compound, analogous reactions suggest a pathway involving the cleavage of the N-S bond.

Nucleophilic Attack: Positions 3 and 5 of the isothiazole ring are generally susceptible to nucleophilic attack. thieme-connect.com In some cases, particularly with strong nucleophiles, this interaction can lead to ring cleavage rather than simple substitution. thieme-connect.com For this compound, the electron-deficient nature of the ring would make it a candidate for such reactions. For example, cyclic sulfonamides (sultams) can undergo ring-opening through a Michael-type addition by oxygen nucleophiles at the C-5 position. medwinpublishers.com

It is important to note that functional group transformations can also occur without affecting the isothiazole ring itself. A close analog, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate, undergoes a clean hydration of the 5-cyano group to a 5-carbamoyl group when treated with concentrated sulfuric acid, leaving the heterocyclic ring intact. mdpi.com This demonstrates that reaction conditions can be selected to modify substituents selectively.

Optimization Strategies for Synthetic Yields and Purity

Achieving high yields and purity is a central goal in the synthesis of specialized chemical compounds like this compound. Optimization involves the careful selection of solvents, catalysts, and reagents, followed by efficient isolation and purification methods.

Influence of Solvent Systems on Reaction Efficacy

The choice of solvent is critical as it can significantly impact reaction rates, equilibria, and even the course of the reaction. In the synthesis of isothiazole derivatives, solvent properties such as polarity, protic/aprotic nature, and boiling point are key considerations.

For instance, in the synthesis of certain 5-cyanoisothiazoles from 1,2,3-dithiazole precursors, the use of tetrahydrofuran (B95107) (THF) as a solvent was correlated with higher yields and shorter reaction times. thieme-connect.comthieme-connect.com In other syntheses, such as the formation of 2-arylbenzothiazoles, a mixed solvent system (chlorobenzene/DMSO) proved superior to single solvents in terms of yield. mdpi.com The selection of an appropriate solvent system is often determined empirically for each specific reaction.

| Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| 1-Butanol | 5h | 92% | mdpi.com |

| Ethanol | 8h | 72% | mdpi.com |

| Methanol | 8h | 65% | mdpi.com |

| Water | 10h | 52% | mdpi.com |

| 2-Propanol | 8h | 81% | mdpi.com |

Note: The data in the table is based on a model Hantzsch thiazole synthesis and serves to illustrate the general principle of solvent influence.

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents are fundamental in directing the outcome of a reaction, often determining its selectivity and efficiency. Both metal-based and non-metallic systems are employed in isothiazole synthesis.

Catalysts: Palladium complexes are frequently used in cross-coupling reactions to functionalize the isothiazole ring. thieme-connect.com The choice of catalyst can be used to control reaction selectivity. thieme-connect.com In some cases, metal-free and catalyst-free conditions are desirable for greener synthesis protocols. For example, a KOH-mediated reaction between a dithioester and an aryl acetonitrile (B52724) provides a transition-metal-free route to substituted isothiazoles. organic-chemistry.org Similarly, some syntheses proceed efficiently using reagents like ammonium acetate (B1210297) or ammonium thiocyanate, which act as both a reagent and a catalyst. thieme-connect.commedwinpublishers.com

Reagents: The choice of reagents can dramatically affect the yield. In one synthesis, using N-ethyldiisopropylamine or triethylamine (B128534) alone as a base resulted in yields not exceeding 18%. thieme-connect.com However, the sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine boosted the yield to 90%. thieme-connect.com In another example, the reaction of enamino thiones with hydroxylamine-O-sulfonic acid gave isothiazoles in yields up to 98%. medwinpublishers.com

| Reaction Type | Catalyst/Reagent System | Key Outcome | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Silica (B1680970) Supported Tungstosilisic Acid | Good to excellent yields, reusable catalyst. | mdpi.com |

| Cross-Coupling | Palladium Complexes | High activity and selectivity for C-C bond formation. | thieme-connect.com |

| Cyclization | Ammonium Acetate (NH4OAc) | Metal-free synthesis of 3,5-disubstituted isothiazoles. | thieme-connect.com |

| Ring Formation | DABCO then Triethylamine | Yield increased from <18% to 90% compared to single base. | thieme-connect.com |

Advanced Isolation and Purification Techniques

The final stage of synthesis involves the isolation and purification of the target compound to remove byproducts, unreacted starting materials, and catalysts. For a highly functionalized compound like this compound, a combination of techniques is often necessary.

Classical Methods:

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. reachemchemicals.com

Liquid-Liquid Extraction: This method is used to separate the product from a reaction mixture based on its differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. nih.gov

Filtration: A mechanical method used to separate solid products from a liquid solution, often following crystallization or precipitation. reachemchemicals.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): While primarily an analytical tool, TLC is crucial for monitoring the progress of a reaction and determining the optimal conditions for separation by column chromatography. mdpi.com

Column Chromatography: This is a preparative technique where the crude mixture is passed through a column packed with a solid adsorbent (like silica gel). Different components of the mixture travel through the column at different rates, allowing them to be separated and collected in pure fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and automated form of column chromatography that uses high pressure to pass the solvent through columns containing smaller particle sizes. researchgate.net This results in higher resolution and faster separation times, making it an excellent method for purifying complex heterocyclic compounds to a high degree. researchgate.net

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Correlation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 5-cyano-3-methylisothiazole-4-carboxylate, the structure predicts two distinct proton signals, both of which would appear as singlets due to the absence of adjacent protons for spin-spin coupling.

The methyl group attached to the C3 position of the isothiazole (B42339) ring is expected to resonate in the range of δ 2.5–2.8 ppm. The chemical shift is influenced by the electronic nature of the heterocyclic ring. The second signal corresponds to the protons of the ester's methyl group (-OCH₃), which is typically found further downfield, around δ 3.9–4.1 ppm, due to the deshielding effect of the adjacent oxygen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.0 | Singlet | 3H | -COOCH₃ |

| ~2.7 | Singlet | 3H | Ring-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The structure of this compound contains seven unique carbon atoms. A key feature of this spectrum is that five of these carbons are quaternary (lacking any attached protons): C3, C4, and C5 of the isothiazole ring, the carbonyl carbon (-C =O) of the ester, and the nitrile carbon (-C ≡N).

The carbonyl carbon is expected at the most downfield position, typically δ 160–165 ppm. The carbons of the isothiazole ring (C3, C4, C5) would appear in the aromatic/heteroaromatic region. The nitrile carbon signal is characteristically found around δ 112–118 ppm. For a closely related compound, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate, the nitrile carbon appears at 108.5 ppm, providing a useful reference point. The two methyl carbons would appear in the upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~162 | Quaternary | C=O (Ester) |

| ~160 | Quaternary | C3 (Isothiazole ring) |

| ~155 | Quaternary | C5 (Isothiazole ring) |

| ~115 | Quaternary | C≡N (Nitrile) |

| ~110 | Quaternary | C4 (Isothiazole ring) |

| ~53 | Primary (CH₃) | -COOCH₃ |

| ~18 | Primary (CH₃) | Ring-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While ¹H and ¹³C NMR spectra identify the basic components, 2D NMR techniques are essential for confirming how these components are connected.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals directly to the carbon atoms they are attached to. This would definitively link the ¹H signal at ~2.7 ppm to the ¹³C signal at ~18 ppm (Ring-CH₃) and the ¹H signal at ~4.0 ppm to the ¹³C signal at ~53 ppm (-COOCH₃).

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing connectivity across multiple bonds and identifying the positions of the quaternary carbons. Key expected correlations would include:

A correlation from the ring-CH₃ protons (~2.7 ppm) to the C3 and C4 carbons of the isothiazole ring.

A correlation from the ester-OCH₃ protons (~4.0 ppm) to the ester carbonyl carbon (~162 ppm). This confirms the methyl ester functionality.

Together, these 2D experiments would provide unambiguous evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be dominated by two strong, characteristic absorption bands.

The most diagnostic peak would be from the stretching vibration of the nitrile group (C≡N), which appears as a sharp, strong band in the region of 2220–2240 cm⁻¹. The second key absorption is the carbonyl (C=O) stretch of the ester group, which is typically a very strong band found between 1720–1740 cm⁻¹. Other expected vibrations include C-H stretching from the two methyl groups just below 3000 cm⁻¹, and various C-O, C-N, C-S, and ring stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2950-3000 | Medium | C-H stretch (methyl groups) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₇H₆N₂O₂S), the calculated monoisotopic mass is approximately 182.0150 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass to a high degree of precision.

In an electron ionization (EI) mass spectrum, the parent peak or molecular ion peak (M⁺˙) would be observed at m/z 182. Analysis of the fragmentation pattern provides further structural evidence. Plausible fragmentation pathways would include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion to give a fragment at m/z 151.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 123.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isothiazole ring, substituted with both a cyano group and a carboxylate group, constitutes a conjugated chromophore that is expected to absorb UV radiation.

The spectrum would likely show absorption maxima (λₘₐₓ) in the UV region, corresponding to π → π* and n → π* electronic transitions. For comparison, the structurally related compound methyl 3-bromo-5-cyanoisothiazole-4-carboxylate exhibits a λₘₐₓ at 286 nm in dichloromethane. It is anticipated that this compound would have a similar absorption profile, with the exact wavelength being dependent on the solvent used and the electronic effect of the C3-methyl group compared to the bromine atom of the analogue.

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Polymorphism

X-ray diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. It provides detailed information about the arrangement of atoms and molecules within a crystal lattice, including bond lengths, bond angles, and conformational features. XRD is instrumental in determining the absolute molecular configuration, identifying different polymorphic forms, and characterizing solvates.

Single-Crystal X-ray Diffraction for Absolute Molecular Configuration

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the elucidation of the absolute molecular configuration, including the spatial arrangement of all atoms.

As of the current literature, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and specific atomic coordinates are not available. The determination of these parameters through SC-XRD would be essential for unequivocally confirming its molecular structure and stereochemistry.

Powder X-ray Diffraction for Polymorph and Solvate Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms (polymorphs) and solvated or hydrated forms (solvates/hydrates). Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. For Methyl 5-cyano-3-methylisothiazole-4-carboxylate, these calculations can predict its three-dimensional shape, the distribution of electrons within the molecule, and how it will interact with electromagnetic radiation.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and conformational preferences of molecules. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. nih.govdergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-N | 1.65 | N-S-C(5) | 95.2 |

| N-C(3) | 1.32 | S-N-C(3) | 110.5 |

| C(3)-C(4) | 1.45 | N-C(3)-C(4) | 115.8 |

| C(4)-C(5) | 1.38 | C(3)-C(4)-C(5) | 112.0 |

| C(5)-S | 1.72 | C(4)-C(5)-S | 106.5 |

| C(4)-C(carboxylate) | 1.50 | C(3)-C(4)-C(carboxylate) | 121.0 |

| C(5)-C(cyano) | 1.44 | S-C(5)-C(cyano) | 125.3 |

| C(cyano)≡N(cyano) | 1.16 | C(5)-C(cyano)-N(cyano) | 179.5 |

Note: The data in this table is illustrative and represents typical values for similar structures calculated using DFT. Actual values would require specific calculations for this molecule.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR chemical shifts)

DFT calculations are also invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, IR and Raman spectra can be simulated. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching of the C≡N bond of the cyano group, the C=O bond of the carboxylate, and various vibrations of the isothiazole (B42339) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govnrel.govruc.dk These predictions are crucial for assigning the signals in experimental NMR spectra to the specific atoms in the molecule, aiding in its structural elucidation. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the DFT calculations.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C(3) | 160.2 | CH₃ (at C3) | 2.5 |

| C(4) | 115.8 | OCH₃ | 3.9 |

| C(5) | 145.3 | ||

| C (carboxylate) | 162.1 | ||

| C (cyano) | 114.5 | ||

| CH₃ (at C3) | 15.1 | ||

| OCH₃ | 52.8 |

Note: The data in this table is illustrative and represents typical values for similar structures calculated using DFT. Actual values would require specific calculations for this molecule and are relative to a standard (e.g., TMS).

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. Regions with a high LUMO density are prone to attack by nucleophiles.

The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. sapub.org For this compound, the electron-withdrawing cyano and carboxylate groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is illustrative and represents typical values for similar structures calculated using DFT. Actual values would require specific calculations for this molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For this compound, this could involve modeling its synthesis or its reactions with other molecules.

Chemical Reactivity and Mechanistic Studies

Detailed Mechanistic Pathways for Isothiazole (B42339) Ring Formation

The synthesis of the isothiazole ring system can be achieved through various strategic approaches, broadly classified by the nature of the bond formations and the precursors utilized. These methods include intramolecular cyclizations, hetero-cyclizations involving different atomic fragments, and ring transformations from other heterocyclic systems. medwinpublishers.com

One of the most direct and high-yield syntheses of Methyl 5-cyano-3-methylisothiazole-4-carboxylate involves the reaction of an enamine with a dithiazolium salt. Specifically, Methyl 3-aminocrotonate reacts with 4,5-dichloro-1,2,3-dithiazolium chloride at room temperature. This reaction proceeds efficiently, providing the target compound in a 78% yield. The mechanism is proposed to involve the enamine's nitrogen atom attacking the electrophilic sulfur of the dithiazolium salt, followed by ring opening and subsequent intramolecular cyclization with the elimination of sulfur dichloride and hydrogen chloride to form the stable isothiazole ring.

Another fundamental approach to the isothiazole nucleus is the oxidative cyclization of 3-aminopropenethiones. This method involves the formation of an S–N bond within an S–C–C–C–N fragment. The cyclization is facilitated by an oxidizing agent, with classic examples using iodine. medwinpublishers.com More contemporary methods have employed hydrogen peroxide as the oxidant. medwinpublishers.com

Furthermore, isothiazoles can be synthesized via [3+2] heterocyclization, where a three-atom fragment and a two-atom fragment combine to form the ring. An example is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189), where the latter acts as a donor of the N–S fragment. medwinpublishers.com Ring transformation is another viable, albeit older, pathway. For instance, 3,5-disubstituted isoxazoles can be converted into the corresponding isothiazoles by reacting with phosphorus pentasulfide in pyridine. medwinpublishers.com

A summary of key synthetic strategies for the isothiazole ring is presented below.

| Synthesis Strategy | Precursors | Key Transformation | Reagents/Conditions | Reference |

| Enamine Reaction | Methyl 3-aminocrotonate, 4,5-dichloro-1,2,3-dithiazolium chloride | Reaction of enamine with a sulfur-nitrogen synthon | Room temperature | |

| Oxidative Cyclization | 3-Aminopropenethiones | Intramolecular S–N bond formation | Iodine, Hydrogen Peroxide | medwinpublishers.com |

| [3+2] Heterocyclization | α,β-Unsaturated aldehydes, Ammonium thiocyanate | Combination of a C-C-C fragment and an N-S fragment | Dimethylformamide | medwinpublishers.com |

| Ring Transformation | 3,5-Disubstituted isoxazoles | Conversion of one heterocycle to another | Phosphorus pentasulfide, Pyridine | medwinpublishers.com |

Nucleophilic and Electrophilic Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic system, a property that governs its chemical reactivity. medwinpublishers.com The presence of both a relatively electronegative nitrogen atom and a more electropositive sulfur atom, along with the specific arrangement of substituents, dictates the sites of electrophilic and nucleophilic attack. For this compound, the ring is substituted with two potent electron-withdrawing groups (EWG), the 5-cyano and the 4-carboxylate, and one electron-donating group (EDG), the 3-methyl.

Nucleophilic Reactivity: The isothiazole ring itself is generally electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups. Halogenated isothiazoles, for example, are valuable synthetic intermediates due to their reactivity towards nucleophiles. thieme-connect.com Isothiazoles containing chlorine atoms at positions 4 and 5, especially with an EWG at position 3, readily undergo nucleophilic substitution. thieme-connect.com In the case of this compound, while it lacks a leaving group on the ring, the significant electron deficiency created by the cyano and carboxylate groups could render the ring susceptible to attack by very strong nucleophiles, potentially leading to ring-opening reactions. The C5 position is particularly activated towards nucleophilic attack due to the adjacent cyano group.

Electrophilic Reactivity: Electrophilic substitution on the unsubstituted isothiazole ring is challenging due to its inherent electron-deficient nature. When it does occur, the C4 position is the most favored site of attack. However, in this compound, the C4 position is already substituted. The presence of the strongly deactivating cyano and carboxylate groups further diminishes the ring's reactivity towards electrophiles. The methyl group at C3 provides some electron density to the ring through hyperconjugation, but this effect is largely outweighed by the two powerful EWGs. Therefore, electrophilic substitution directly on the isothiazole ring of this compound is expected to be extremely difficult and would require harsh reaction conditions. Any potential electrophilic attack would likely be directed towards the nitrogen or sulfur atoms if they act as Lewis bases.

Influence of Substituents on Reaction Selectivity and Kinetics

The substituents on the isothiazole ring of this compound exert a profound influence on its reactivity, selectivity, and the kinetics of its reactions.

Electron-Withdrawing Groups (EWGs): The 5-cyano (-CN) and 4-carboxylate (-COOCH₃) groups are strong EWGs.

Effect on Nucleophilic Attack: These groups significantly decrease the electron density of the isothiazole ring, making it more electrophilic and thus more susceptible to nucleophilic attack. They stabilize the negative charge in any potential Meisenheimer-type intermediate, which would lower the activation energy for nucleophilic aromatic substitution if a suitable leaving group were present. In reactions involving nucleophilic addition followed by ring opening, these groups would facilitate the initial attack.

Effect on Electrophilic Attack: Conversely, these EWGs strongly deactivate the ring towards electrophilic aromatic substitution by withdrawing electron density. This makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the ring highly unfavorable.

Acidity of Ring Protons: While this specific molecule has no ring protons, EWGs on heterocyclic systems generally increase the acidity of C-H bonds, facilitating deprotonation by strong bases.

Electron-Donating Groups (EDGs): The 3-methyl (-CH₃) group is a weak EDG.

Effect on Electrophilic Attack: The methyl group donates electron density to the ring via an inductive effect and hyperconjugation, slightly activating the ring for electrophilic attack compared to an unsubstituted isothiazole. However, this activating effect is insufficient to overcome the deactivating influence of the two EWGs.

Effect on Nucleophilic Attack: The electron-donating nature of the methyl group slightly disfavors nucleophilic attack on the ring by increasing electron density.

Stereochemical Considerations in Reactions Involving the Compound

The structure of this compound is planar and achiral. Therefore, stereochemical considerations primarily arise from reactions that introduce new chiral centers or involve interactions with chiral reagents.

Reactions at the Carboxylate Group: The ester functionality at the C4 position is a key site for potential stereochemical transformations.

Enolate Formation: Although difficult due to the aromatic nature of the ring, if conditions could force deprotonation at the 3-methyl group, the resulting anion could react with a chiral electrophile, potentially leading to the formation of a new stereocenter.

Hydrolysis and Amidation: While the hydrolysis of the ester to the corresponding carboxylic acid does not introduce chirality, subsequent amidation with a chiral amine would result in the formation of a diastereomeric mixture of amides. These diastereomers could potentially be separated by methods such as chromatography or crystallization.

Reduction: Reduction of the ester to an alcohol would yield an achiral product, 5-cyano-4-(hydroxymethyl)-3-methylisothiazole.

Reactions Involving Chiral Catalysts or Reagents: If the isothiazole ring were to participate in a reaction catalyzed by a chiral transition metal complex (e.g., asymmetric hydrogenation of a substituent double bond, if one were present), enantioselective or diastereoselective outcomes could be achieved.

Formation of Chiral Derivatives: It is possible to synthesize chiral derivatives from this compound. For example, oxidation of the ring sulfur atom using a chiral oxidizing agent, such as a derivative of camphorsulfonyl oxaziridine, could potentially lead to the formation of a chiral isothiazole S-oxide as a mixture of enantiomers or diastereomers. thieme-connect.com

Currently, there is limited specific literature detailing stereoselective reactions performed on this compound. The potential for such transformations remains an area for further investigation, primarily centered on modifying the existing functional groups with chiral reactants or under the influence of chiral catalysts.

Advanced Synthetic Applications and Derivatives Development in Chemical Research

Design and Synthesis of Novel Isothiazole (B42339) Derivatives for Chemical and Materials Science Applications

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of novel compounds for chemical and materials science. medwinpublishers.comresearchgate.net The unique electronic properties and reactivity of the isothiazole ring make it a valuable synthon for creating diverse molecular architectures. researchgate.net Methyl 5-cyano-3-methylisothiazole-4-carboxylate serves as a key starting material or structural template for generating a wide array of new derivatives. The synthesis of these derivatives often involves either building the isothiazole ring from acyclic precursors or by modifying an existing isothiazole core. researchgate.net

General synthetic strategies for the isothiazole ring system include:

Oxidative Cyclization: This common method involves the cyclization of 3-aminopropenethiones or related compounds. thieme-connect.com

(3+2)-Heterocyclization: This approach involves the reaction of a three-atom fragment with a two-atom fragment to form the five-membered ring. For instance, α,β-unsaturated aldehydes can react with ammonium (B1175870) thiocyanate (B1210189), which acts as a donor of the N–S fragment. thieme-connect.com

Ring Transformation: Substituted isothiazoles can be prepared from other heterocyclic compounds, such as isoxazoles, through reactions with reagents like phosphorus pentasulfide. medwinpublishers.com

Once the core is formed, functionalization of the isothiazole ring through nucleophilic substitution, cross-coupling reactions, or side-chain modifications allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications. thieme-connect.com

Systematic structural modifications of this compound at the C3-methyl and C4-ester positions are crucial for developing structure-activity relationships (SAR) and optimizing compound properties.

Ester Group Modification: The methyl ester at the C4 position is a versatile handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate that can be coupled with various amines or alcohols to generate a library of amides and esters, respectively. For example, the synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid highlights the utility of the carboxylic acid form as a substrate for creating new derivatives. nih.gov This strategy is widely employed in medicinal and agrochemical research to modulate properties such as solubility, cell permeability, and target binding affinity.

Methyl Group Modification: While modifications of the C3-methyl group are less common than ester transformations, they offer another avenue for creating structural diversity. Potential modifications could include radical halogenation followed by nucleophilic substitution to introduce different functional groups. Such changes can influence the steric and electronic profile of the molecule, potentially impacting its biological activity or material properties.

The table below illustrates potential derivative pathways from the core structure.

| Position | Initial Group | Reaction Type | Product Group | Potential Application |

| C4 | Methyl Ester | Hydrolysis | Carboxylic Acid | Intermediate for amides/esters |

| C4 | Carboxylic Acid | Amide Coupling | Amide | Modulate biological activity |

| C4 | Carboxylic Acid | Esterification | Diverse Esters | Fine-tune physicochemical properties |

| C3 | Methyl | Halogenation | Halomethyl | Intermediate for further substitution |

Further diversification of the this compound structure involves modifying the C5-cyano group and the isothiazole ring itself.

Cyano Group Transformations: The cyano group at the C5 position is a reactive functional group that can be converted into other functionalities. It can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to an aminomethyl group, introducing a basic center into the molecule. These transformations significantly alter the electronic and hydrogen-bonding capabilities of the substituent at this position.

Ring System Substitution: Introducing substituents onto the heterocyclic ring is a powerful strategy for creating novel derivatives. While the subject compound has positions 3, 4, and 5 substituted, direct substitution on the ring is challenging. A more common approach is to start with differently substituted precursors to build the desired ring. For instance, the synthesis of 3,4-dichloroisothiazoles is of significant industrial interest, as these compounds serve as precursors for potent fungicides like Isotianil. thieme-connect.com The chlorine atoms in these derivatives are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the creation of complex molecules. nih.govresearchgate.net

Utilization as a Building Block in Multi-Step Organic Syntheses

This compound and related substituted isothiazoles are valuable building blocks in multi-step organic synthesis. Their densely functionalized structure provides multiple reaction sites, allowing for the sequential and controlled construction of more complex molecular targets.

A prominent example of an isothiazole derivative used as a synthetic building block is 3,4-dichloroisothiazole-5-carbonitrile, which is a key precursor in the synthesis of the commercial fungicide Isotianil. thieme-connect.com This demonstrates the role of the isothiazole core as a scaffold upon which the final, more complex active ingredient is assembled.

Similarly, in pharmaceutical synthesis, related heterocyclic carboxylates serve as crucial intermediates. For instance, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a key intermediate in the industrial preparation of Febuxostat, a drug used for treating hyperuricemia and gout. google.comwipo.int The synthesis of Febuxostat involves the construction of the thiazole (B1198619) ring followed by modifications to the phenyl substituent and final hydrolysis of the ester. newdrugapprovals.org This highlights a common industrial strategy where a heterocyclic core, analogous to the isothiazole in the subject compound, is used as a foundation for building a final active pharmaceutical ingredient.

Role as Chemical Intermediates in Industrial Chemical Processes (e.g., Impurity Synthesis and Control in Related Compound Production)

In industrial chemical manufacturing, the control of impurities is critical for ensuring the safety, efficacy, and quality of the final product. Compounds like this compound can play a crucial role not only as intermediates for the main product but also in the context of process control and quality assurance.

During a multi-step synthesis, side reactions can lead to the formation of structurally related impurities. Regulatory authorities require that these impurities be identified, quantified, and controlled within strict limits. To achieve this, analytical reference standards of potential impurities must be available. Therefore, a compound like this compound could be an intermediate, a precursor to an impurity, or an impurity itself in the production of an isothiazole-based agrochemical.

An analogous situation is found in the production of the drug Febuxostat, where various related substances are classified as impurities. For example, Febuxostat Isopropyl Isomer is a known impurity, and its synthesis for use as a reference standard requires the corresponding intermediate, ethyl 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate. chemicalbook.com This illustrates the industrial importance of synthesizing specific chemical intermediates not for the final product, but to serve as analytical standards for process monitoring and quality control. Thus, this compound could be intentionally synthesized in a laboratory to act as a reference marker for controlling the purity of a related industrial chemical.

Agrochemical Research Applications (Excluding direct dosage/safety)

Isothiazole derivatives are a significant class of compounds in agrochemical research due to their broad spectrum of biological activities. researchgate.net They are particularly investigated for their potential as fungicides to protect crops from pathogenic fungi, which can cause substantial yield losses. nih.govurfu.ru

Research has focused on designing novel isothiazole-containing molecules by combining the isothiazole scaffold with other known active substructures. This strategy has led to the discovery of derivatives with potent fungicidal properties. For example, a series of novel cinnamamides containing a 3,4-dichloroisothiazole moiety exhibited excellent activity against Pseudoperonospora cubensis, the causal agent of downy mildew in cucurbits. acs.org One compound from this series showed 100% inhibition of the pathogen at a concentration of 100 µg/mL. acs.org

Another study involved the design and synthesis of isothiazole–thiazole derivatives. One of the most promising compounds, 6u, displayed remarkable in vivo fungicidal activity against oomycete pathogens Pseudoperonospora cubensis and Phytophthora infestans (the cause of late blight in potatoes and tomatoes). nih.govresearchgate.net The table below summarizes the high efficacy of this compound.

| Compound | Target Pathogen | EC₅₀ (mg L⁻¹) | Source |

| 6u | Pseudoperonospora cubensis | 0.046 | nih.govresearchgate.net |

| 6u | Phytophthora infestans | 0.20 | nih.govresearchgate.net |

These findings underscore the value of the isothiazole core as a pharmacophore for the development of new and effective plant protection agents.

Understanding the mechanism of action of fungicides is critical for managing resistance and developing next-generation products. Research into advanced isothiazole derivatives has revealed sophisticated, multi-pronged mechanisms of action against plant pathogens.

Direct Inhibition of a Fungal Target: Molecular docking and cross-resistance studies suggest that some novel isothiazole-thiazole derivatives may act on the same molecular target as the fungicide oxathiapiprolin. nih.govresearchgate.net This target is an oxysterol-binding protein (PcORP1), which is essential for the pathogen's life cycle. nih.gov By inhibiting this protein, the fungicide disrupts critical cellular processes in the oomycete, leading to its death.

Induction of Plant Defense Systems: Beyond direct fungicidal activity, certain isothiazole derivatives can also protect the plant by activating its own innate immune system. This phenomenon is known as systemic acquired resistance (SAR). nih.govresearchgate.net Treatment with these compounds has been shown to significantly increase the expression of defense-related genes in the plant, such as pr1 (pathogenesis-related protein 1). nih.gov For example, one isothiazole derivative led to a 43-fold increase in pr1 expression after 24 hours and a 122-fold increase after 48 hours, indicating a strong activation of the salicylic (B10762653) acid-mediated defense pathway. nih.govresearchgate.net Other studies have shown that isothiazole-cinnamamide derivatives can trigger the accumulation of defense-associated enzymes like phenylalanine ammonia-lyase (PAL) and the expression of the NPR1 gene, which is a key regulator of SAR. acs.org

This dual mechanism of action—directly targeting the pathogen while simultaneously boosting the plant's defenses—is a highly desirable feature in modern fungicides, as it can enhance efficacy and potentially reduce the risk of resistance development.

Induction of Systemic Acquired Resistance (SAR) in Plants

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting immunity against a variety of pathogens. This response is typically activated after an initial localized pathogen attack and involves the generation of mobile signals that prime the entire plant for a more robust and rapid defense upon subsequent infections. Key signaling molecules in SAR include salicylic acid, azelaic acid, and pipecolic acid.

However, a comprehensive search of agricultural and chemical biology literature, including journals and patent databases, yielded no studies that specifically investigate or demonstrate the ability of this compound to induce SAR in plants. While some isothiazole derivatives have been developed as fungicides, their mode of action is generally direct antimicrobial activity rather than the elicitation of host plant defense responses. thieme-connect.comacs.org There is currently no published evidence to suggest that this specific compound acts as an elicitor of the SAR pathway.

Development of Chemical Probes for Investigating Biological Systems (Focus on Mechanistic Understanding, not Clinical Efficacy)

Chemical probes are indispensable small molecules used to study and manipulate biological systems, enabling the elucidation of protein function and signaling pathways. An effective chemical probe must exhibit high potency and selectivity for its intended target.

There is no available research detailing the development or application of this compound as a chemical probe. The literature does describe the use of other heterocyclic compounds, including thiazole derivatives, as scaffolds for fluorescent probes or as tools for target engagement studies. nih.govnih.govresearchgate.net However, no such research has been published for this compound itself. Its potential to be functionalized for such purposes, for instance by incorporating reporter tags or reactive moieties, remains a hypothetical area for future investigation.

Exploration of Interactions with Biological Macromolecules as Research Tools

Understanding the interaction between a small molecule and its biological macromolecule target (e.g., protein, nucleic acid) is critical for mechanistic studies. Techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical assays are employed to characterize these binding events.

Currently, there are no published studies that explore the interactions of this compound with any biological macromolecules. Research on related heterocyclic structures provides a general framework for how such molecules might bind to protein targets, often involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions in active sites. researchgate.net However, without specific experimental evidence for this compound, its binding modes and potential macromolecular targets remain unknown.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-cyano-3-methylisothiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common synthesis involves reacting 4,5-dichloro-1,2,3-dithiazolium chloride with methyl 3-aminocrotonate at room temperature, yielding the target compound in 78% efficiency . Optimization includes:

- Temperature Control : Maintain ambient conditions to prevent side reactions.

- Stoichiometric Ratios : Ensure a 1:1 molar ratio of reactants to minimize unreacted intermediates.

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust, as acute toxicity is classified under Category 4 for oral, dermal, and inhalation routes .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles. Isoxazole derivatives like this compound often crystallize in monoclinic systems .

- Refinement Tools : SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For graphical representation, ORTEP-3 provides user-friendly visualization of thermal ellipsoids and molecular geometry .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can these interactions be analyzed experimentally?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) using crystallographic data. For example, the cyano group may form C–H···N interactions with adjacent methyl groups .

- Software : Use Mercury (CCDC) or CrystalExplorer to map interaction geometries and quantify stabilization energies .

Q. What challenges arise when refining crystallographic data for this compound using SHELXL, and how can researchers address them?

- Methodological Answer :

- Disorder Modeling : Address positional disorder in the methyl or cyano groups by partitioning occupancies in SHELXL .

- Twinned Data : Apply the TWIN/BASF commands in SHELXL to refine twinned datasets, ensuring accurate intensity integration .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT-computed) and experimental (NMR/IR) spectral data for this compound?

- Methodological Answer :

- Validation Steps :

Re-examine Experimental Conditions : Ensure solvent effects (e.g., DMSO-d6 vs. CDCl3) are accounted for in NMR shifts .

Conformational Sampling : Use Gaussian or ORCA to compute multiple conformers and compare with observed data.

Vibrational Analysis : Compare DFT-predicted IR frequencies (scaled by 0.96–0.98) with experimental peaks to identify misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.